![molecular formula C17H19ClN4OS B11012273 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11012273.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the thiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: shares structural similarities with other benzimidazole and thiazole derivatives.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic properties.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which have various biological activities.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent research findings.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to benzimidazole and thiazole derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of related thiazole derivatives on lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated:
Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
---|---|---|---|
1 | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
2 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
3 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound exhibits higher efficacy in two-dimensional assays compared to three-dimensional models, indicating its potential for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial activity against various bacterial strains.
Research Findings
A comparative study assessed the antimicrobial effects of several benzimidazole derivatives, including our compound of interest. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The data suggest that the compound holds promise as a potential antimicrobial agent, warranting further investigation into its mechanisms of action and clinical applications .
The biological activity of this compound is thought to involve interactions with DNA and cellular targets:
- DNA Binding : Studies indicate that similar compounds bind to the minor groove of DNA, potentially inhibiting replication and transcription processes.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Properties
Molecular Formula |
C17H19ClN4OS |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H19ClN4OS/c1-10(2)9-13-15(22-17(18)24-13)16(23)19-8-7-14-20-11-5-3-4-6-12(11)21-14/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
YCLHBMGHSRBMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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